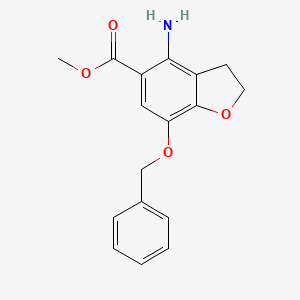
Methyl 4-amino-7-(benzyloxy)-2,3-dihydrobenzofuran-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-7-(benzyloxy)-2,3-dihydrobenzofuran-5-carboxylate is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes an amino group, a benzyloxy group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-7-(benzyloxy)-2,3-dihydrobenzofuran-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and suitable electrophiles.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl halides.
Amination: The amino group is introduced through amination reactions, often using amine sources such as ammonia or primary amines.
Esterification: The carboxylate ester is formed through esterification reactions involving carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-amino-7-(benzyloxy)-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, amines, and various substituted benzofuran derivatives.
Applications De Recherche Scientifique
Methyl 4-amino-7-(benzyloxy)-2,3-dihydrobenzofuran-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4-amino-7-(benzyloxy)-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with specific molecular targets. The amino and benzyloxy groups play crucial roles in binding to enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-amino-7-chloro-2,3-dihydrobenzofuran-5-carboxylate
- Methyl 4-amino-7-methoxy-2,3-dihydrobenzofuran-5-carboxylate
- Methyl 4-amino-7-ethoxy-2,3-dihydrobenzofuran-5-carboxylate
Uniqueness
Methyl 4-amino-7-(benzyloxy)-2,3-dihydrobenzofuran-5-carboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propriétés
Formule moléculaire |
C17H17NO4 |
|---|---|
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
methyl 4-amino-7-phenylmethoxy-2,3-dihydro-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C17H17NO4/c1-20-17(19)13-9-14(16-12(15(13)18)7-8-21-16)22-10-11-5-3-2-4-6-11/h2-6,9H,7-8,10,18H2,1H3 |
Clé InChI |
HRNORVHZTZAUSR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C2C(=C1N)CCO2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



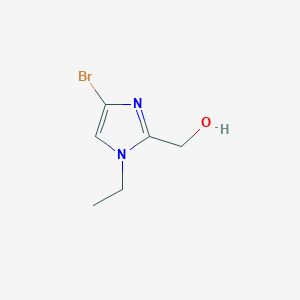
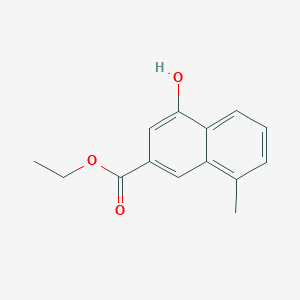
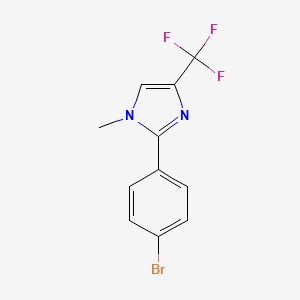

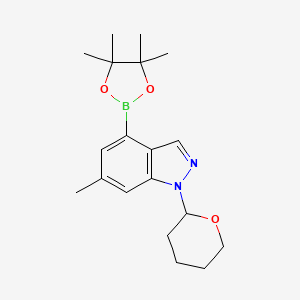
![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925967.png)


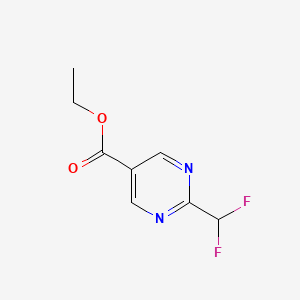
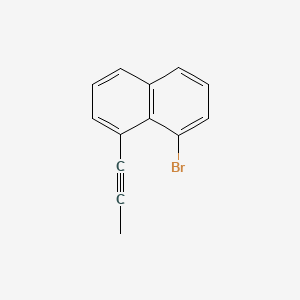
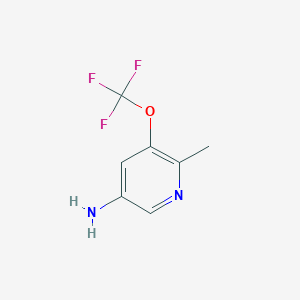
![[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone](/img/structure/B13926011.png)

